N-(2,4-dichlorobenzyl)-2-(2-nitrophenyl)acetamide
Description
N-(2,4-dichlorobenzyl)-2-(2-nitrophenyl)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group substituted with two chlorine atoms at the 2 and 4 positions, and an acetamide group attached to a nitrophenyl ring
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c16-12-6-5-11(13(17)8-12)9-18-15(20)7-10-3-1-2-4-14(10)19(21)22/h1-6,8H,7,9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGVWUBSBBWQLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorobenzyl)-2-(2-nitrophenyl)acetamide typically involves the following steps:
Nitration of Benzene: The starting material, benzene, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce nitrobenzene.
Chlorination: Nitrobenzene is then chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to yield 2,4-dichloronitrobenzene.
Reduction: The nitro group in 2,4-dichloronitrobenzene is reduced to an amine group using a reducing agent like tin and hydrochloric acid, resulting in 2,4-dichloroaniline.
Acylation: Finally, 2,4-dichloroaniline is acylated with 2-nitrophenylacetyl chloride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(2,4-dichlorobenzyl)-2-(2-nitrophenyl)acetamide can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of corresponding carboxylic acids.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the benzyl ring can be substituted with other nucleophiles, such as hydroxide ions, to form hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin and hydrochloric acid.
Substitution: Sodium hydroxide or other nucleophilic reagents in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: 2,4-dichlorobenzoic acid derivatives.
Reduction: 2,4-dichlorobenzyl-2-(2-aminophenyl)acetamide.
Substitution: Hydroxyl-substituted derivatives of the original compound.
Scientific Research Applications
N-(2,4-dichlorobenzyl)-2-(2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorobenzyl)-2-(2-nitrophenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorobenzyl)-2-(4-nitrophenyl)acetamide
- N-(2,4-dichlorobenzyl)-2-(2-nitrophenyl)propionamide
- N-(2,4-dichlorobenzyl)-2-(2-nitrophenyl)butyramide
Uniqueness
N-(2,4-dichlorobenzyl)-2-(2-nitrophenyl)acetamide is unique due to the specific positioning of the nitro and chloro groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
